Functional Opioid Receptor Profile: Dual δOR Antagonist/μOR Agonist vs. Dual δOR/μOR Agonists
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (Compound 5l) demonstrates a functionally distinct dual δOR antagonist/μOR agonist profile, in contrast to the dual δ/μ OR agonist profiles of earlier phenylimidazole series (Compounds 4) [1]. Specifically, 5l exhibits δOR antagonist activity with an IC₅₀ of 89 nM in the mouse vas deferens (HVD) assay, while displaying μOR agonist activity with an EC₅₀ of 1 nM in the guinea pig ileum (GPI) assay. In comparison, the heterocyclic core agonists 4 were characterized as dual δ/μ OR agonists, lacking the δOR antagonism component [1].
| Evidence Dimension | Functional opioid receptor activity (δOR antagonism vs. agonism) |
|---|---|
| Target Compound Data | δOR antagonist IC₅₀ = 89 nM (HVD); μOR agonist EC₅₀ = 1 nM (GPI); κOR agonist EC₅₀ = 1.6 µM (GPC) [1] |
| Comparator Or Baseline | Heterocyclic core agonists 4: dual δ/μ OR agonists (functional profile, no quantitative IC₅₀/EC₅₀ provided for comparators) [1] |
| Quantified Difference | Qualitative inversion of δOR activity from agonism (4) to antagonism (5l); functional μOR agonism retained at nanomolar potency (EC₅₀ 1 nM) [1] |
| Conditions | In vitro functional assays: HVD (mouse vas deferens) for δOR antagonism, GPI (guinea pig ileum) for μOR agonism, GPC (guinea pig cerebellum) for κOR agonism [1] |
Why This Matters
The unique δOR antagonist/μOR agonist profile of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine has been specifically linked to reduced gastrointestinal side effects and improved therapeutic index in IBS-d, a clinical advantage not shared by dual δ/μ OR agonists or μOR-selective agonists [1].
- [1] Breslin HJ, Diamond CJ, Kavash RW, Cai C, Dyatkin AB, Miskowski TA, Zhang SP, Wade PR, Hornby PJ, He W. Identification of a dual δ OR antagonist/μ OR agonist as a potential therapeutic for diarrhea-predominant Irritable Bowel Syndrome (IBS-d). Bioorg Med Chem Lett. 2012;22(14):4869-4872. doi:10.1016/j.bmcl.2012.05.042 View Source
